molecular formula C15H19N3O2S B7685251 N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7685251
M. Wt: 305.4 g/mol
InChI Key: HBAXFVKGHMDFNX-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that features a cyclohexyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through an amide bond formation reaction, typically using cyclohexylamine and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: This compound shares the thiophene ring and amide functionality but lacks the oxadiazole ring and cyclohexyl group.

    3-(thiophen-2-yl)-1,2,4-oxadiazole: This compound contains the thiophene and oxadiazole rings but lacks the cyclohexyl group and propanamide moiety.

Uniqueness

N-cyclohexyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of its structural features, which may impart distinct chemical and biological properties. The presence of the cyclohexyl group, thiophene ring, and oxadiazole ring in a single molecule provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

N-cyclohexyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-13(16-11-5-2-1-3-6-11)8-9-14-17-15(18-20-14)12-7-4-10-21-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAXFVKGHMDFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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